molecular formula C19H14Cl2N2O3S B5244436 (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5244436
M. Wt: 421.3 g/mol
InChI Key: JSISJXVZLPWIMO-OQLLNIDSSA-N
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Description

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, an ethoxyphenyl group, and a sulfanylidene-diazinane core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-ethoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with a suitable thiocarbonyl compound under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality. Industrial methods focus on maximizing efficiency, yield, and cost-effectiveness while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting interactions with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding. Its potential bioactivity could lead to the discovery of new biochemical pathways or therapeutic targets.

Medicine

In medicine, researchers investigate the compound’s potential as a pharmaceutical agent. Its structural features suggest it could interact with specific receptors or enzymes, leading to therapeutic effects. Studies may focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its properties could be leveraged to create products with specific characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

Compared to similar compounds, (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its specific substituents, which may confer unique reactivity and biological activity. The presence of the ethoxy group, for example, can influence its solubility, stability, and interaction with biological targets, making it a compound of particular interest for further research and development.

Properties

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3S/c1-2-26-14-7-5-13(6-8-14)23-18(25)15(17(24)22-19(23)27)9-11-3-4-12(20)10-16(11)21/h3-10H,2H2,1H3,(H,22,24,27)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSISJXVZLPWIMO-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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